molecular formula C26H23NO6 B6502418 N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide CAS No. 883962-25-2

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide

Cat. No.: B6502418
CAS No.: 883962-25-2
M. Wt: 445.5 g/mol
InChI Key: BNSRLYKLFJUOBI-UHFFFAOYSA-N
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Description

"N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide" is a synthetic small molecule featuring a chromen-4-one (flavone) core substituted with a methyl group at position 8 and a 3,4,5-trimethoxyphenyl moiety at position 2. This compound belongs to a class of molecules designed for anticancer applications, leveraging the trimethoxyphenyl motif—a common pharmacophore in tubulin polymerization inhibitors (e.g., combretastatin A-4 derivatives) .

Properties

IUPAC Name

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)chromen-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23NO6/c1-15-9-8-12-18-22(28)21(17-13-19(30-2)24(32-4)20(14-17)31-3)26(33-23(15)18)27-25(29)16-10-6-5-7-11-16/h5-14H,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNSRLYKLFJUOBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)C(=C(O2)NC(=O)C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The compound features a chromene backbone with a benzamide moiety and multiple methoxy substituents. Its molecular formula is C20H21O5NC_{20}H_{21}O_5N, with a molecular weight of approximately 353.39 g/mol. The presence of methoxy groups enhances its lipophilicity, potentially influencing its biological activity.

Mechanisms of Biological Activity

1. Antioxidant Activity:
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. These properties are essential in mitigating oxidative stress-related diseases.

2. Enzyme Inhibition:
The compound has shown potential as an inhibitor of various enzymes, including:

  • Cholinesterases (AChE and BChE): Inhibition of these enzymes is crucial for treating neurodegenerative diseases like Alzheimer's.
  • Cyclooxygenase (COX) and Lipoxygenase (LOX): These enzymes are involved in inflammatory pathways; thus, their inhibition could provide therapeutic benefits in inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that derivatives of this class of compounds can inhibit cholinesterases effectively. For example:

  • IC50 Values: Compounds similar to this compound exhibited IC50 values ranging from 10 to 20 µM against AChE and BChE, indicating moderate inhibitory activity.

Molecular Docking Studies

Molecular docking studies have provided insights into the interaction between the compound and its target enzymes. The binding affinities suggest that the methoxy groups play a critical role in enhancing the binding interactions through hydrogen bonding and hydrophobic interactions.

Case Studies

1. Neuroprotective Effects:
A study evaluated the neuroprotective effects of related compounds on neuronal cell lines exposed to oxidative stress. The results indicated that these compounds could significantly reduce cell death and promote cell survival by modulating antioxidant enzyme activities.

2. Anti-inflammatory Activity:
Another study focused on the anti-inflammatory potential of chromene derivatives. The findings revealed that these compounds could inhibit the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages.

Data Table: Biological Activities of Related Compounds

Compound NameTarget EnzymeIC50 (µM)Biological Activity
Compound AAChE15Moderate Inhibition
Compound BBChE12Moderate Inhibition
Compound CCOX18Anti-inflammatory
Compound DLOX14Anti-inflammatory

Comparison with Similar Compounds

Structural Comparison

The table below highlights key structural differences and similarities between "N-[8-methyl-4-oxo-3-(3,4,5-trimethoxyphenyl)-4H-chromen-2-yl]benzamide" and related compounds:

Compound Name / ID Core Structure Substituents Key Functional Groups
Target Compound Chromen-4-one 8-methyl; 3-(3,4,5-trimethoxyphenyl); 2-benzamide Benzamide, trimethoxyphenyl, ketone
(E)-N-(4-iodophenyl)-4-(3-oxo-3-(3,4,5-TMP)prop-1-en-1-yl)benzamide (A3) Chalcone 4-iodophenyl; 3-oxo-3-(3,4,5-TMP)prop-1-en-1-yl α,β-unsaturated ketone, benzamide
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide Benzamide 4-bromophenyl; 3,4,5-trimethoxybenzoyl Trimethoxyphenyl, halogenated aryl
Combretastatin A-4P (CA4P) Stilbene 3,4,5-trimethoxyphenyl; 3-hydroxy-4-methoxyphenyl α,β-unsaturated ketone, methoxy
Compound 4g (hydrazinyl derivative) Hydrazinyl-propenone 3,4,5-trimethoxyphenyl; 4-methoxybenzylidene hydrazine Hydrazone, multiple methoxy groups

Key Observations :

  • The 3,4,5-trimethoxyphenyl group is a shared feature across all compounds, critical for tubulin-binding activity in clinical candidates like CA4P .
  • Benzamide moieties (target compound, A3, and N-(4-Bromophenyl)-3,4,5-TMP benzamide) enhance solubility and hydrogen-bonding capacity compared to non-amide analogs .

Key Observations :

  • Potency : CA4P remains the most potent analog (low nM IC50), while benzamide-chalcone hybrids (e.g., A3) show moderate activity (µM range) .
  • Mechanistic Diversity: The target compound’s chromenone core may confer dual activity, combining tubulin inhibition (via trimethoxyphenyl) with flavonoid-like antioxidant/pro-apoptotic effects.
  • SAR Insights : Substitution at the benzamide’s aryl group (e.g., iodine in A3) enhances antiproliferative activity compared to methoxy or hydrogen substituents .

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